molecular formula C14H28O2 B1598504 11-Methyltridecanoic acid CAS No. 29709-05-5

11-Methyltridecanoic acid

Cat. No.: B1598504
CAS No.: 29709-05-5
M. Wt: 228.37 g/mol
InChI Key: JIPTZBYHWFNYFB-UHFFFAOYSA-N
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Description

11-Methyltridecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2. It is also known by other names such as anteisomyristic acid and anteisotetradecanoic acid . This compound is characterized by a methyl group attached to the eleventh carbon of a tridecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyltridecanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-bromoundecane with malonic acid in the presence of a strong base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as distillation and purification to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Methyltridecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Methyltridecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methyltridecanoic acid involves its interaction with various molecular targets and pathways. It is known to participate in fatty acid metabolism, where it can be incorporated into lipid molecules or undergo β-oxidation to produce energy . The specific pathways and targets depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

11-Methyltridecanoic acid can be compared with other similar branched-chain fatty acids such as:

  • Anteisomyristic acid
  • Anteisotetradecanoic acid
  • Isotetradecanoic acid

These compounds share structural similarities but differ in the position of the methyl group and the length of the carbon chain. The unique positioning of the methyl group in this compound contributes to its distinct chemical and physical properties .

Properties

IUPAC Name

11-methyltridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPTZBYHWFNYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398798
Record name 11-Methyltridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29709-05-5
Record name 11-Methyltridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Methyltridecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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